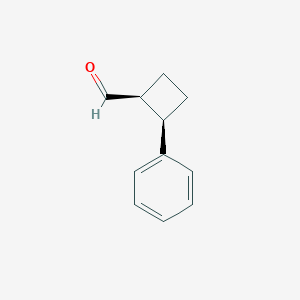

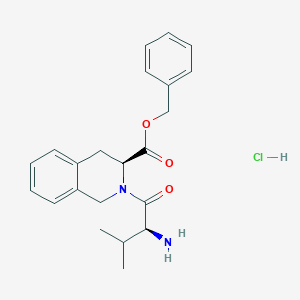

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

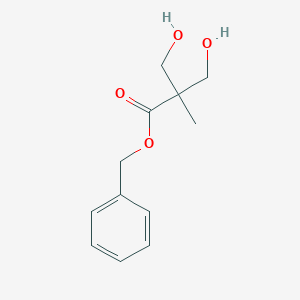

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is an organic compound with the chemical formula C11H10O. It is a chiral molecule that is widely used in organic synthesis as an oxidizing agent. PCC has a unique structure that makes it an excellent reagent for several chemical reactions, including the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde involves the transfer of oxygen from the this compound molecule to the alcohol molecule. The reaction proceeds through a cyclic intermediate, which is formed by the attack of the alcohol molecule on the this compound molecule. The intermediate then undergoes ring opening, followed by the transfer of oxygen to the alcohol molecule, resulting in the formation of the aldehyde or ketone.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects. It is a synthetic compound that is not naturally occurring in the human body.

Advantages and Limitations for Lab Experiments

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has several advantages as an oxidizing agent in lab experiments. It is a mild oxidizing agent that is less toxic and less hazardous than other oxidizing agents, such as potassium permanganate and chromic acid. This compound is also more selective than other oxidizing agents, meaning that it is less likely to over-oxidize the alcohol to a carboxylic acid. However, this compound has some limitations as an oxidizing agent. It is not effective for oxidizing tertiary alcohols, and it can be difficult to obtain high yields in some reactions.

Future Directions

There are several future directions for the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in organic synthesis. One potential application is the use of this compound in the synthesis of new pharmaceuticals. This compound could also be used in the synthesis of new materials, such as polymers and nanoparticles. Another potential application is the use of this compound in the development of new catalysts for chemical reactions. Additionally, researchers could investigate the use of this compound in the oxidation of other functional groups, such as sulfides and amines.

Conclusion:

In conclusion, this compound is an important organic compound that is widely used in organic synthesis as an oxidizing agent. This compound has several advantages over other oxidizing agents, including its mildness and selectivity. This compound has been used in the synthesis of several natural products and pharmaceuticals and has potential applications in the synthesis of new materials and catalysts. Further research is needed to explore the full potential of this compound in organic synthesis.

Synthesis Methods

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized using several methods, including the oxidation of cyclobutanone, the reaction of cyclobutanone with benzene, and the reaction of benzylidene cyclobutanone with dimethyl sulfoxide. The most commonly used method for synthesizing this compound is the oxidation of cyclobutanone using a mixture of chromium trioxide and pyridine. The reaction produces this compound as a white crystalline solid with a melting point of 86-88°C.

Scientific Research Applications

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is widely used in organic synthesis as an oxidizing agent. It is commonly used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. This compound has also been used in the synthesis of several natural products, including strychnine, morphine, and codeine. In addition, this compound has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen.

Properties

| 176172-02-4 | |

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(1S,2R)-2-phenylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11+/m1/s1 |

InChI Key |

PSDJDWYRXCICBF-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C=O)C2=CC=CC=C2 |

SMILES |

C1CC(C1C=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(C1C=O)C2=CC=CC=C2 |

synonyms |

Cyclobutanecarboxaldehyde, 2-phenyl-, cis- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)